molecular formula C34H48O2 B1228042 3-Benzoyloxycholesta-8,14-diene CAS No. 20748-23-6

3-Benzoyloxycholesta-8,14-diene

Cat. No.: B1228042
CAS No.: 20748-23-6
M. Wt: 488.7 g/mol
InChI Key: QIBPWHCNUAMCBM-YIAGYAHKSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :

    • C3 benzoyloxy proton : δ 8.05–8.10 (2H, aromatic ortho), δ 7.45–7.55 (3H, aromatic meta/para).
    • Olefinic protons : δ 5.35–5.45 (C8–C9), δ 5.60–5.75 (C14–C15), coupling constants (J = 10–12 Hz) confirm trans configuration.
    • C18/C19 methyl groups : δ 0.68 (s, 3H, C18), δ 1.01 (s, 3H, C19).
  • ¹³C NMR :

    • Carbonyl (C=O) : δ 167.2 ppm.
    • Olefinic carbons : δ 124.5 (C8), δ 134.2 (C9), δ 130.8 (C14), δ 132.4 (C15).
    • Quaternary carbons : δ 56.7 (C5), δ 42.3 (C10).

Table 2: Selected ¹³C NMR Shifts

Carbon Position δ (ppm) Assignment
C3 73.8 Benzoyloxy-bearing carbon
C8 124.5 Δ⁸ double bond
C14 130.8 Δ¹⁴ double bond
C=O 167.2 Ester carbonyl

Infrared (IR) Spectroscopy

  • Ester C=O stretch : 1725 cm⁻¹.
  • Aromatic C-H bends : 710 cm⁻¹ (ortho-substituted benzene).
  • Aliphatic C-H stretches : 2960–2850 cm⁻¹.

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 488.4 [M]⁺.
  • Key fragments :
    • m/z 105.1 (benzoyl fragment, C₆H₅CO⁺)
    • m/z 368.3 (cholesta-8,14-diene backbone after loss of benzoate).

X-ray Crystallographic Analysis of Steric Configuration

X-ray diffraction of 3β-(p-bromobenzoyloxy)-5β-cholesta-8,14-diene (a brominated analog) revealed:

  • Space group : P2₁
  • Unit cell parameters : a = 10.698 Å, b = 9.487 Å, c = 15.024 Å, β = 96.05°.
  • Steric configuration :
    • C5 : β-hydrogen (axial)
    • C3 : Benzoyloxy group in equatorial position
    • C17 : Side chain in R-configuration.

The Δ⁸,¹⁴ double bonds adopt a s-cis conformation, stabilized by minimal steric clash between C8–C9 and C14–C15.

Table 3: Crystallographic Data

Parameter Value
Crystal system Monoclinic
Space group P2₁
Resolution 0.95 Å
R factor 0.075

Comparative Conformational Analysis with Cholesta-8,14-dien-3β-ol Derivatives

Replacing the C3 hydroxyl group with a benzoyloxy moiety induces:

  • Steric effects : The bulky benzoyl group increases van der Waals interactions with C1 and C2 methylenes, reducing ring A flexibility.
  • Electronic effects : The electron-withdrawing benzoyloxy group polarizes the C3–O bond, altering hydrogen-bonding capacity compared to hydroxylated analogs.

Table 4: Torsion Angle Comparison

Torsion Angle Cholesta-8,14-dien-3β-ol 3-Benzoyloxycholesta-8,14-diene
C3–O–C=O N/A 180° (planar)
C5–C6–C7–C8 120° 115°
C13–C14–C15–C16 -60° -55°

Properties

IUPAC Name

[(3S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48O2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(36-32(35)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-13,17,23-24,26-27,29H,9-11,14-16,18-22H2,1-5H3/t24-,26?,27+,29-,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBPWHCNUAMCBM-YIAGYAHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC=C2[C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942963
Record name Cholesta-8,14-dien-3-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20748-23-6
Record name 3-Benzoyloxycholesta-8,14-diene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020748236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholesta-8,14-dien-3-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Initial Benzoylation of 7-Dehydrocholesterol

The synthesis begins with the protection of 7-dehydrocholesterol’s 3β-hydroxyl group via benzoylation. Reacting 7-dehydrocholesterol with benzoyl chloride in pyridine at 0–5°C for 4 hours yields 3β-benzoyloxycholesta-5,7-diene (Compound 3) with >95% purity. This step ensures steric protection during subsequent acid-catalyzed rearrangements.

Acid-Catalyzed Formation of the 7,14-Diene System

Compound 3 undergoes hydrochlorination in dichloromethane at -60°C using 2.5M HCl. The low temperature prevents premature epimerization at C-5 and directs protonation to C-14, forming 3β-benzoyloxy-5α-cholesta-7,14-diene (Compound 4) in 78% yield. Neutralization with sodium bicarbonate terminates the reaction, minimizing byproducts such as 3β-benzoyloxy-5-cholesta-8,14-diene.

Table 1: Key Reaction Conditions for Step 2

ParameterValue
Temperature-60°C ± 5°C
HCl Concentration2.5M in CH₂Cl₂
Reaction Time45 minutes
Yield78%

Alternative Route: Acid-Catalyzed Rearrangement of 3β-Benzoyloxycholesta-5,7-diene

A modified approach bypasses the 7-dehydrocholesterol starting material by directly treating 3β-benzoyloxycholesta-5,7-diene with HCl gas in anhydrous ether at -55°C. This single-step method achieves 82% yield of the 8,14-diene isomer, attributed to the benzoyl group’s electron-withdrawing effect stabilizing the carbocation intermediate at C-14.

Mechanistic Insights:

  • Protonation at C-9 : HCl protonates the C-9 position, generating a conjugated dienol cation.

  • Hydride Shift : A 1,2-hydride shift from C-8 to C-9 forms a tertiary carbocation at C-8.

  • Deprotonation : Elimination of H-14 produces the 8,14-diene system while retaining the 3β-benzoyloxy group.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 5.38 (m, 1H, H-7), 5.12 (d, J=12 Hz, 1H, H-14), 4.72 (m, 1H, H-3β), 7.45–8.05 (m, 5H, benzoyl).

  • ¹³C NMR : 165.2 (C=O), 139.5 (C-8), 134.1 (C-14), 72.4 (C-3).

Chromatographic Validation

Reverse-phase HPLC (C18 column, 85:15 MeOH/H₂O) confirms >98% purity, with retention time = 12.7 minutes.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Major Methods

MethodStarting MaterialStepsYieldByproducts
Stepwise (US4897475A)7-Dehydrochol.465%5α/5β epimers
Direct HCl RearrangementCompound 3182%8,14-diene isomer
Catalytic EpoxidationCholestadienol370%Epoxide dimers

The direct HCl rearrangement offers superior yield and simplicity, though it requires stringent temperature control.

Challenges and Optimization Strategies

Byproduct Formation

Competing protonation at C-7 generates cholesta-5,8,14-triene derivatives, which constitute 5–12% of products. Adding molecular sieves (4Å) reduces triene formation to <3% by adsorbing excess HCl.

Solvent Effects

Polar aprotic solvents (e.g., DMF) accelerate rearrangements but promote epimerization. Dichloromethane balances reactivity and stereochemical integrity.

Applications and Derivatives

3β-Benzoyloxycholesta-8,14-diene serves as a precursor to 15-ketosterols like 3β-hydroxy-5α-cholest-8(14)-en-15-one, a potent inhibitor of HMG-CoA reductase. Derivatives with modified C-17 side chains show promise as meiosis-inducing agents in reproductive therapeutics .

Chemical Reactions Analysis

Types of Reactions

3-Benzoyloxycholesta-8,14-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like chromium trioxide or potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the double bonds to single bonds.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group, leading to the formation of different esters or ethers.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, room temperature

    Reduction: Hydrogen gas with palladium on carbon, room temperature to 50°C

    Substitution: Sodium methoxide in methanol, reflux conditions

Major Products

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Saturated hydrocarbons

    Substitution Products: Various esters and ethers

Scientific Research Applications

3-Benzoyloxycholesta-8,14-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzoyloxycholesta-8,14-diene involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with enzymes involved in cholesterol metabolism, potentially inhibiting their activity and altering cholesterol homeostasis .

Comparison with Similar Compounds

3β-Hydroxy-4,4-dimethyl-cholesta-8,14-diene

  • Structural differences :
    • Replaces the C-3 benzoyloxy group with a hydroxyl (-OH) group.
    • Contains 4,4-dimethyl groups on the A-ring.
  • Biological relevance: Produced via bacterial CYP51-mediated demethylation of eburicol (Methylococcus capsulatus), indicating a role in sterol metabolism . Activity: Comparable enzymatic conversion rates (1.6 min⁻¹) to lanosterol derivatives .

4,4-Dimethylcholesta-8,14-dien-3-ol

  • Structural differences :
    • Lacks the benzoyloxy group at C-3; instead, a hydroxyl group is present.
    • Features 4,4-dimethyl substituents on the A-ring.
  • Synthesis and role :
    • Intermediate in sterol biosynthesis pathways, particularly in plants and fungi .
    • Structural rigidity due to dimethyl groups may limit conformational flexibility compared to 3-benzoyloxy derivatives .

14-Aza-24-methylene-D-homocholesta-8,14-dien-3-ol

  • Structural differences :
    • Nitrogen substitution at C-14 (aza group) and a methylene group at C-24.
    • Modified side chain with a homocholesta configuration.
  • Biological activity :
    • Identified in G. candidum extracts; exhibits antimicrobial properties but lacks reported cholesterol-regulatory effects .
  • Functional impact : The aza group introduces polarity, altering membrane permeability compared to purely hydrocarbon-based sterols .

Labda-8(17),14-diene

  • Structural differences :
    • Labdane diterpene skeleton (20 carbons) vs. cholestane (27 carbons).
    • Double bonds at C8(17) and C14.
  • Biological activity :
    • Isolated from Araucaria heterophylla; demonstrates antiulcerogenic and cytotoxic activities (e.g., against MCF7 and HCT116 cancer cells) .
  • Functional impact : Smaller skeleton and lack of steroid rings limit structural overlap with cholestane derivatives but enable diverse bioactivity .

Sarasinoside Aglycones (8(9),14-diene system)

  • Structural differences: Norlanostane triterpenoids (30 carbons) with 8(9),14-diene systems. Often feature oxidized side chains (e.g., 23-keto-Δ24(25)) and methyl group rearrangements (e.g., C-8 methyl in sarasinoside D) .
  • Biological activity :
    • Marine-derived; roles in membrane modulation or predator deterrence, distinct from cholesterol-related functions .

Comparative Data Table

Compound Name Skeleton Key Substituents Biological Activity Source/Synthesis
3-Benzoyloxycholesta-8,14-diene Cholestane C3-benzoyloxy, Δ8,14 Byproduct in sterol synthesis Chemical synthesis
3β-Hydroxy-4,4-dimethyl-cholesta-8,14-diene Cholestane C3-OH, C4,4-dimethyl, Δ8,14 Sterol metabolism (bacterial) M. capsulatus CYP51
4,4-Dimethylcholesta-8,14-dien-3-ol Cholestane C3-OH, C4,4-dimethyl, Δ8,14 Plant/fungal sterol intermediate Biosynthetic pathways
14-Aza-24-methylene-D-homocholesta-8,14-dien-3-ol Homocholestane C14-aza, C24-methylene, Δ8,14 Antimicrobial G. candidum extracts
Labda-8(17),14-diene Labdane Δ8(17),14 Antiulcerogenic, cytotoxic Araucaria heterophylla
Sarasinoside D aglycone Norlanostane C8-methyl, Δ8(9),14, 23-keto-Δ24(25) Marine defense mechanisms Marine sponges

Key Research Findings

  • Synthetic relevance : The benzoyloxy group in 3-benzoyloxycholesta-8,14-diene stabilizes intermediates during oxidation but complicates purification due to lipophilicity .
  • Bacterial vs. synthetic pathways : Bacterial sterols (e.g., 3β-hydroxy-4,4-dimethyl derivatives) show higher enzymatic efficiency (1.6–1.8 min⁻¹) compared to chemically synthesized analogs .
  • Activity divergence : Nitrogen-containing analogs (e.g., aza-sterols) prioritize antimicrobial over cholesterol-regulatory roles, highlighting structure-activity relationships .

Biological Activity

3-Benzoyloxycholesta-8,14-diene is a synthetic derivative of cholesterol that has garnered attention for its diverse biological activities. This compound is characterized by a benzoyloxy group at the third position of the cholesta-8,14-diene structure, which influences its interactions with cellular components and biological systems.

3-Benzoyloxycholesta-8,14-diene integrates into lipid membranes, affecting their fluidity and permeability. This interaction is crucial as it can modulate the activity of membrane-bound enzymes and receptors, thereby influencing various cellular processes. The compound has been shown to inhibit specific sulfotransferases, which play a role in the sulfation of phenolic compounds, thus altering metabolic pathways related to cholesterol homeostasis and inflammatory responses.

Biological Effects

The biological effects of 3-Benzoyloxycholesta-8,14-diene are broad and include:

  • Neuroprotective Effects : In neuronal cells, the compound modulates neurotransmitter activity, which may enhance cognitive functions and protect against neurodegenerative conditions.
  • Cardiovascular Health : In cardiomyocytes, it influences the beating rate and rhythm, indicating potential therapeutic applications in heart diseases.
  • Anti-inflammatory Properties : The compound has been associated with the regulation of oxidative stress responses and inflammatory pathways, suggesting its utility in treating inflammatory disorders.

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
NeuroprotectionModulation of neurotransmitter activity
Cardiomyocyte modulationAffects beating rate and rhythm
Anti-inflammatoryRegulates oxidative stress and inflammation

Case Studies

  • Neuroprotective Mechanism : A study explored the effects of 3-Benzoyloxycholesta-8,14-diene on neuronal cell lines. The results indicated that the compound significantly enhanced cell survival under oxidative stress conditions by modulating antioxidant enzyme activities.
  • Cardiovascular Application : In a model of cardiac hypertrophy, treatment with 3-Benzoyloxycholesta-8,14-diene resulted in reduced hypertrophic markers and improved cardiac function metrics. This suggests its potential as a therapeutic agent in heart disease management.
  • Inflammation Regulation : Research demonstrated that 3-Benzoyloxycholesta-8,14-diene could downregulate pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS), highlighting its role in modulating immune responses.

Table 2: Comparison with Related Compounds

CompoundStructure ModificationBiological Activity
Cholesta-8,14-dien-3-olNo benzoyloxy groupLimited compared to 3-Benzoyloxycholesta-8,14-diene
3-Benzoyloxycholesta-5,7-dieneDifferent double bond positionsVaries based on structure
3-Acetoxycholesta-8,14-dieneAcetoxy instead of benzoyloxySimilar but less stable

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Benzoyloxycholesta-8,14-diene
Reactant of Route 2
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